(Z,12R)-12-hydroxy-N-[(1S)-1-phenylethyl]octadec-9-enamide
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Overview
Description
(Z,12R)-12-hydroxy-N-[(1S)-1-phenylethyl]octadec-9-enamide is a complex organic compound characterized by its unique structural features. This compound is part of a broader class of enamides, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of both hydroxyl and amide functional groups in its structure contributes to its reactivity and potential utility in different scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z,12R)-12-hydroxy-N-[(1S)-1-phenylethyl]octadec-9-enamide typically involves multiple steps, starting from readily available precursors. One common approach is the selective desaturation of amides, which can be achieved through regioselective oxidative desaturation using iron-assisted catalysts . This method provides an efficient route to enamides, including this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z,12R)-12-hydroxy-N-[(1S)-1-phenylethyl]octadec-9-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the amide group can produce primary or secondary amines.
Scientific Research Applications
(Z,12R)-12-hydroxy-N-[(1S)-1-phenylethyl]octadec-9-enamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (Z,12R)-12-hydroxy-N-[(1S)-1-phenylethyl]octadec-9-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it has been shown to inhibit matrix metalloproteinase 2, which plays a role in cancer progression .
Comparison with Similar Compounds
Similar Compounds
(9Z)-N-(1,3-dihydroxyoctadecan-2-yl)octadec-9-enamide: A ceramide-like molecule used in nanoemulsions for encapsulating hydrophobic actives.
(Z)-N-(pyridin-4-yl-methyl)octadec-9-enamide: Used in the development of 3D stochastic microsensors for biological applications.
Uniqueness
(Z,12R)-12-hydroxy-N-[(1S)-1-phenylethyl]octadec-9-enamide stands out due to its specific structural features, such as the presence of a hydroxyl group and a phenylethyl moiety
Properties
IUPAC Name |
(Z,12R)-12-hydroxy-N-[(1S)-1-phenylethyl]octadec-9-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO2/c1-3-4-5-15-20-25(28)21-16-10-8-6-7-9-11-17-22-26(29)27-23(2)24-18-13-12-14-19-24/h10,12-14,16,18-19,23,25,28H,3-9,11,15,17,20-22H2,1-2H3,(H,27,29)/b16-10-/t23-,25+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPLDWKCFLEICO-UPGFSEOHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)NC(C)C1=CC=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)N[C@@H](C)C1=CC=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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